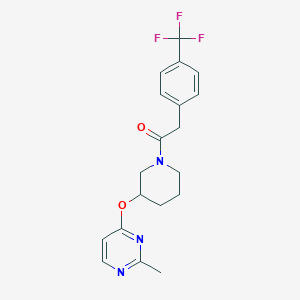
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H20F3N3O2 and its molecular weight is 379.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a piperidine ring, a pyrimidine moiety, and a trifluoromethyl phenyl group. The molecular formula is C16H19F3N2O, with a molecular weight of approximately 344.4 g/mol. The presence of these functional groups suggests the potential for diverse interactions within biological systems.
Research indicates that this compound may interact with specific biological targets, modulating enzyme activity or receptor functions. The binding affinities and inhibition constants of this compound have been evaluated in various studies, highlighting its role in:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Binding : It is hypothesized that the compound can bind to neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.
Antimicrobial Activity
A study focused on the antimicrobial properties of related compounds suggested that derivatives of piperidine and pyrimidine exhibit significant activity against various bacterial strains. For instance, compounds similar to this compound showed promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .
Anticancer Potential
In vitro studies have demonstrated that this compound may possess anticancer properties. Research involving cell lines has shown that it can induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.
Case Study 1: Anti-Tubercular Activity
In one notable study, derivatives similar to the compound were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular agents .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of structurally related compounds. The study found that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, suggesting a mechanism that involves antioxidant properties .
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Anti-Tubercular | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | Significant activity observed |
| Anticancer | Various cancer cell lines | <10 | Induces apoptosis selectively |
| Neuroprotective | Neuronal cell lines | N/A | Reduces oxidative stress |
Properties
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-13-23-9-8-17(24-13)27-16-3-2-10-25(12-16)18(26)11-14-4-6-15(7-5-14)19(20,21)22/h4-9,16H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIOTEZAPVBLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














